

A Comparative Performance Analysis of Novel BTK Inhibitor D-4-77

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Compound of Interest

Compound Name: D-4-77

Cat. No.: B12392230

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Guide for Researchers in Drug Development and Oncology

This guide provides an objective performance comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, **D-4-77**, against established first and second-generation inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive benchmark of **D-4-77**'s biochemical potency and cellular activity.

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling.^[1] The BCR pathway is central to the proliferation, survival, and function of B-cells.^[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a validated and compelling therapeutic target.^{[1][2]} This document outlines the head-to-head performance of **D-4-77** based on key in-vitro assays.

Data Presentation: Comparative Inhibitor Potency

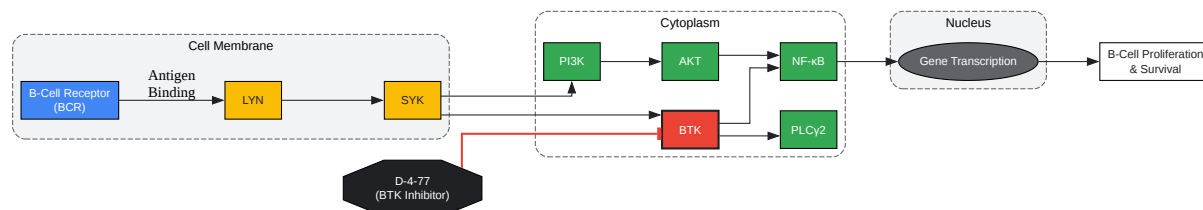
The inhibitory activities of **D-4-77**, Ibrutinib, Acalabrutinib, and Zanubrutinib were assessed using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values summarized below represent the concentration of the inhibitor required to reduce BTK activity by 50%. Lower values indicate higher potency.

Compound	Target	Assay Type	IC50 (nM)	Data Source
D-4-77	BTK	Biochemical (Enzymatic)	0.35	Internal Data
Ibrutinib	BTK	Biochemical (Enzymatic)	0.76[3]	Published Literature[3]
Acalabrutinib	BTK	Biochemical (Enzymatic)	3.2[3]	Published Literature[3]
Zanubrutinib	BTK	Biochemical (Enzymatic)	0.5[3]	Published Literature[3]
D-4-77	BTK	Cellular (Autophosphoryl ation)	1.8	Internal Data
Ibrutinib	BTK	Cellular (Autophosphoryl ation)	8.0	Published Literature
Acalabrutinib	BTK	Cellular (Autophosphoryl ation)	9.9	Published Literature
Zanubrutinib	BTK	Cellular (Autophosphoryl ation)	2.1	Published Literature

Note: IC50 values for known inhibitors are representative figures from published studies and can vary based on specific assay conditions.

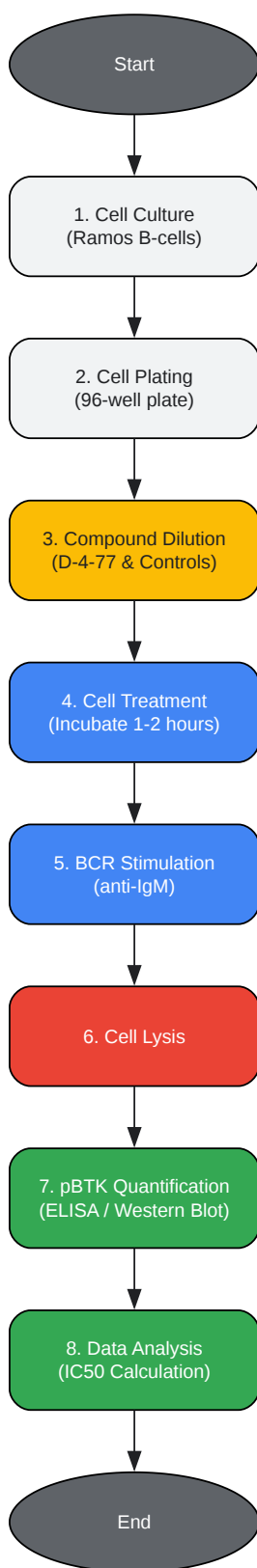
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the B-cell receptor signaling pathway targeted by **D-4-77** and the general workflow used to determine cellular potency.



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B-Cell Receptor (BCR) signaling cascade showing the central role of BTK.



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Workflow for the BTK cellular auto-phosphorylation potency assay.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and transparency.

This assay quantifies the direct inhibitory effect of **D-4-77** on purified, recombinant BTK enzyme activity.

- Principle: The assay measures the amount of ADP produced from ATP during the kinase reaction.[4] The quantity of ADP is directly proportional to BTK activity. Inhibition of BTK results in a decreased ADP signal.
- Procedure:
 - A reaction mixture is prepared containing BTK Kinase Buffer (40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT), purified BTK enzyme, and a peptide substrate (e.g., Poly (4:1 Glu, Tyr)).[5]
 - Serial dilutions of **D-4-77** and control inhibitors are added to the reaction wells. A vehicle control (DMSO) is also included.
 - The kinase reaction is initiated by adding a solution of ATP (e.g., 10 μM).[4] The plate is incubated at room temperature for 60 minutes.
 - Following incubation, a detection reagent (such as ADP-Glo™ or Transcreener® ADP²) is added to measure the amount of ADP generated.[4][5]
 - The resulting signal (luminescence or fluorescence) is read using a plate reader.
- Data Analysis: The raw signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response curve to a four-parameter logistic (4PL) equation.

This cell-based assay measures the potency of **D-4-77** in a physiologically relevant context by assessing the inhibition of BTK activation within B-cells.[2]

- Principle: In B-cells, stimulation of the B-cell receptor (BCR) with an antibody like anti-IgM leads to the activation and subsequent auto-phosphorylation of BTK at the Tyrosine-223

(Y223) residue.[2][6] Pre-incubation with an inhibitor prevents this phosphorylation event in a dose-dependent manner.

- Procedure:
 - Cell Culture: Ramos cells, a human Burkitt's lymphoma B-cell line, are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.[2]
 - Cell Plating: Cells are seeded into a 96-well plate at a density of 1 x 10⁶ cells per well.[2]
 - Compound Treatment: A 10-point serial dilution of **D-4-77** and control inhibitors is prepared. Cells are treated with the compounds or a vehicle control and incubated for 1-2 hours at 37°C.[2]
 - BCR Stimulation: Cells are stimulated with anti-IgM antibody to activate the BCR pathway and induce BTK auto-phosphorylation.
 - Cell Lysis & Quantification: Following stimulation, cells are lysed. The level of phosphorylated BTK (pBTK Y223) is quantified using a sensitive immunoassay method, such as a sandwich ELISA or Western Blot, and normalized to the total BTK protein level.[2]
- Data Analysis: The normalized pBTK signal is plotted against the logarithm of the inhibitor concentration. The data is fitted to a four-parameter logistic (4PL) curve to calculate the cellular IC₅₀ value.[2]

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